2-(2-Bromophenoxy)propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of bromophenol derivatives can involve various strategies, including the use of boronic acids in catalytic reactions. For instance, the Rh(I)-catalyzed reaction of alkynes with 2-bromophenylboronic acids leads to the formation of indenones, which suggests that similar catalytic systems could potentially be employed for the synthesis of 2-(2-Bromophenoxy)propanoic acid . Additionally, the synthesis of novel bromophenols through bromination and demethylation reactions indicates that there are multiple synthetic routes available for bromophenol derivatives .
Molecular Structure Analysis
The molecular structure of bromophenol derivatives can be characterized using various spectroscopic techniques. For example, a compound similar to 2-(2-Bromophenoxy)propanoic acid was characterized by spectroscopic methods, including FT-IR and UV-Vis, as well as single-crystal X-ray diffraction . These techniques can provide detailed information about the molecular geometry, intermolecular interactions, and electronic properties of the compound.
Chemical Reactions Analysis
Bromophenol derivatives can undergo various chemical reactions, including decomposition in the presence of sodium hydroxide at high temperatures, leading to debromination and the formation of aliphatic and aromatic compounds . The reactivity of bromophenols can also be influenced by the presence of substituents on the phenol ring, as seen in the photodissociation dynamics of brominated alcohols .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenol derivatives can be diverse. For instance, a bromophenol isolated from the red alga Symphyocladia latiuscula exhibited radical scavenging activity, indicating its potential as an antioxidant . Similarly, novel bromophenols were evaluated for their anticholinergic, antidiabetic, and antioxidant activities, demonstrating the biological relevance of these compounds . The characterization of a nitrogen-containing metabolite of a bromophenol derivative also highlights the complexity of these molecules and their potential transformation in the environment .
Safety And Hazards
The safety data sheet for a similar compound, “2-Bromopropanoic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals and has acute oral toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), particularly the respiratory system .
properties
IUPAC Name |
2-(2-bromophenoxy)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-6(9(11)12)13-8-5-3-2-4-7(8)10/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWFVFRKYPCAJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404546 | |
Record name | 2-(2-bromophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenoxy)propanoic acid | |
CAS RN |
7414-41-7 | |
Record name | 2-(2-bromophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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